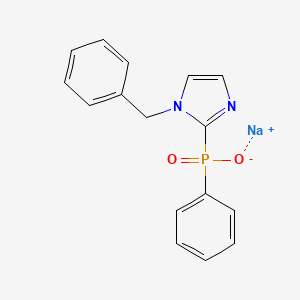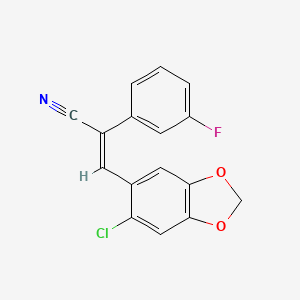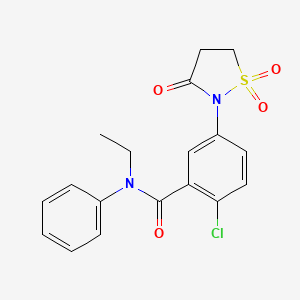![molecular formula C19H14N2O3 B4980507 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of benzoquinoline, which is a heterocyclic aromatic compound that contains a quinoline ring fused with a benzene ring. The 3-nitrophenyl group in this compound plays a crucial role in its biological activity, and its synthesis and mechanism of action have been extensively studied.
作用機序
The mechanism of action of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and transcription. In addition, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
One of the main advantages of using 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in lab experiments is its diverse biological activity. This compound has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable tool for various research fields. Moreover, its synthesis method has been optimized to yield high purity and high yield of the compound, making it easily accessible for researchers. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One of the potential applications of this compound is in the development of new antimicrobial agents. Its potent antimicrobial activity against drug-resistant bacteria makes it a promising candidate for further research. Moreover, its anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety for clinical use. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activity.
In conclusion, 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound that has gained significant attention in scientific research due to its diverse applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, including drug-resistant strains.
特性
IUPAC Name |
1-(3-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-16(13-5-3-6-14(10-13)21(23)24)19-15-7-2-1-4-12(15)8-9-17(19)20-18/h1-10,16H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULQVGXMYCRFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4980425.png)
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4980464.png)
![ethyl 4-(4-chlorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4980482.png)




![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)